molecular formula C11H11NO4 B1274682 (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 134997-69-6

(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B1274682
M. Wt: 221.21 g/mol
InChI Key: BVVMGUNQSDWSQG-UHFFFAOYSA-N
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Description

“(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the CAS number 134997-69-6 . It has a molecular weight of 221.21 .


Molecular Structure Analysis

The molecular formula of this compound is C11H11NO4 . The InChI code is 1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 66.8 Ų .

Scientific Research Applications

Antibacterial Activity

  • Benzoxazine analogues, including derivatives of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, have been studied for their antibacterial properties. These compounds have shown effective antibacterial activity against various strains like E. coli, Staphylococcus aureus, and Pseudomonas, among others. Notably, certain derivatives demonstrated significant activity against K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Properties

  • Synthesis of benzoxazinyl pyrazolone arylidenes, which are structurally related to (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, has been explored for potential antimicrobial and antioxidant applications. These compounds were evaluated in vitro for their antimicrobial and antioxidant effectiveness (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Analgesic and Anti-inflammatory Activities

  • Certain derivatives of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, which is closely related to the compound , have been synthesized and assessed for their anti-inflammatory and analgesic activities. Some derivatives showed comparable activity to known drugs like indomethacin and pentazocine (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

Antifungal Activity

COX-2 Inhibitory Activity

  • Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4- benzoxazin-2-yl] acetates, structurally related to the compound, have been synthesized and tested for their COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity. Some compounds exhibited notable 5-LOX inhibitory activity, suggesting potential therapeutic applications (Reddy & Rao, 2008).

properties

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMGUNQSDWSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390523
Record name (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

CAS RN

134997-69-6
Record name (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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